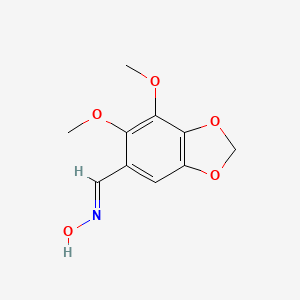![molecular formula C14H12N4O2 B11482820 1-[4-(2-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11482820.png)
1-[4-(2-methoxyphenoxy)phenyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE is a synthetic organic compound characterized by the presence of a tetrazole ring and a methoxyphenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE typically involves the following steps:
Formation of the Methoxyphenoxyphenyl Intermediate:
Cyclization to Form the Tetrazole Ring:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Comparison: 1-[4-(2-METHOXYPHENOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the methoxyphenoxyphenyl group further enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenoxy)phenyl]tetrazole |
InChI |
InChI=1S/C14H12N4O2/c1-19-13-4-2-3-5-14(13)20-12-8-6-11(7-9-12)18-10-15-16-17-18/h2-10H,1H3 |
InChI Key |
IPCBXCVMTNYBMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3,4-dimethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11482745.png)
![Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate](/img/structure/B11482747.png)
![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11482753.png)

![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B11482768.png)
![2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B11482775.png)
![Ethyl 4-[3-(cyclopropylamino)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B11482776.png)
![N-[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide](/img/structure/B11482783.png)
![4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11482791.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B11482793.png)
![Ethyl 4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate](/img/structure/B11482795.png)

![7-{[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11482803.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(methylsulfonyl)benzamide](/img/structure/B11482816.png)
